2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride
Description
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₁₁ClN₂O₂ | |
| Molecular weight | 203 Da | |
| SMILES | C1C(C1C(=O)O)C2=CN(C)N2.Cl | |
| InChIKey | UITVICGBSYEWHI-UHFFFAOYSA-N |
Stereochemical analysis reveals that the cyclopropane ring adopts a cis configuration, with the carboxylic acid and imidazole groups positioned on adjacent carbon atoms. The (1R,2R) enantiomer is predominant in synthesized samples, as confirmed by chiral chromatography and X-ray diffraction studies. The methyl group at the N1 position of the imidazole ring restricts rotation about the C-N bond, enforcing a fixed orientation that influences intermolecular interactions.
Properties
Molecular Formula |
C8H11ClN2O2 |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
2-(3-methylimidazol-4-yl)cyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-10-4-9-3-7(10)5-2-6(5)8(11)12;/h3-6H,2H2,1H3,(H,11,12);1H |
InChI Key |
UCLHECQMAKHGBA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2CC2C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the carboxylic acid group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing the activity of enzymes or receptors. The cyclopropane ring adds rigidity to the molecule, potentially enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Key Comparisons:
- Functional Groups : The target compound’s carboxylic acid group distinguishes it from the amine analog (CAS 1955523-65-5), altering solubility and reactivity. Carboxylic acids are deprotonated at physiological pH, enhancing water solubility, whereas amines remain cationic .
- Substituent Effects: The methylimidazole group in the target compound may improve metabolic stability compared to the cyano group in trans-2-cyanocyclopropanecarboxylic acid (CAS 39891-82-2), which is more electrophilic and prone to hydrolysis .
Physicochemical Property Analysis
While direct data on the target compound’s properties (e.g., melting point, logP) are unavailable in the evidence, inferences can be drawn from analogs:
- Solubility : The hydrochloride salt form enhances aqueous solubility compared to neutral cyclopropane derivatives.
- Stability : Cyclopropane rings are strain-prone but stabilized by electron-withdrawing groups (e.g., carboxylic acid). Methylimidazole may reduce oxidative degradation relative to unprotected heterocycles .
- Polarity : The carboxylic acid group increases polarity compared to the Boc-protected piperazine analog (), which has a lipophilic tert-butoxy group .
Biological Activity
2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride (CAS No. 1955531-13-1) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C₈H₁₁ClN₂O₂
- Molecular Weight : 202.64 g/mol
- CAS Number : 1955531-13-1
Structural Representation
The compound features a cyclopropane ring attached to an imidazole moiety, which is significant for its biological interactions.
Pharmacological Profile
Research indicates that this compound exhibits various biological activities, particularly in anti-inflammatory and antimicrobial domains.
Anti-inflammatory Activity
A study focusing on similar imidazole derivatives demonstrated that compounds with imidazole rings showed potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a target for anti-inflammatory drugs. The structure of this compound suggests it may possess similar properties due to the presence of the imidazole group .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial effects. Imidazole derivatives have been reported to exhibit activity against various pathogens, including bacteria and fungi. For instance, studies have shown that related compounds can inhibit the growth of Pseudomonas aeruginosa and Acinetobacter baumannii at low minimum inhibitory concentrations (MICs) .
Study 1: In Vivo Anti-inflammatory Effects
In a carrageenan-induced paw edema model, compounds structurally similar to this compound were evaluated for their anti-inflammatory effects. Doses of 10 mg/kg resulted in significant reductions in edema without causing gastric ulceration, indicating a favorable safety profile .
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of imidazole derivatives against clinical isolates. Compounds with similar structures demonstrated MIC values below 0.125 mg/dm³ against Pseudomonas aeruginosa, suggesting that this compound could have comparable efficacy .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC₅₀ (µM) | Remarks |
|---|---|---|---|
| Compound A | COX-2 Inhibition | 47 | Selective towards COX-2 |
| Compound B | Antimicrobial | <0.125 | Effective against Pseudomonas |
| Compound C | Anti-inflammatory | 39% reduction at 10 mg/kg | No gastric side effects observed |
Table 2: Structure and Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁ClN₂O₂ |
| Molecular Weight | 202.64 g/mol |
| CAS Number | 1955531-13-1 |
| Purity | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
